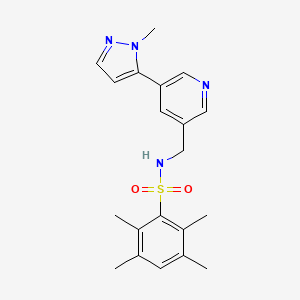

2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical processes, including condensation, sulfonation, and amidation reactions. The synthesis process is crucial for obtaining high purity and yield. These methods often require specific reagents and conditions to achieve the desired product with the correct structural configuration (Ghorab et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides, including crystallographic studies, reveals significant insights into their conformation, bonding, and interactions. For instance, the crystal structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show varying torsion angles and hydrogen bonding patterns, affecting their molecular arrangements and potential reactivity (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamides involves interactions with various reagents and conditions, leading to products with diverse biological and chemical properties. These reactions are influenced by the structure of the sulfonamide, with different substituents affecting the outcome of the reaction. The presence of electron-donating or withdrawing groups can significantly alter their chemical behavior.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties depend on the molecular structure and substitution pattern of the sulfonamide. For example, crystallographic studies provide insights into the packing, hydrogen bonding, and overall stability of these compounds in solid state (Azzam et al., 2017).

Aplicaciones Científicas De Investigación

Antimicrobial Potential

The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored. These compounds exhibit significant in vitro antibacterial activity against various pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungal yeasts like Saccharomyces cerevisiae and Candida albicans (Chandak et al., 2013).

Anti-Breast Cancer Evaluation

Novel N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds showed promising activity, suggesting potential for development as anti-breast cancer agents (Ghorab et al., 2014).

Carbonic Anhydrase Inhibition for Anticancer Activity

A series of novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties with benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. These compounds exhibited potent activity against tumor-associated isoforms, showing potential for anticancer applications (Ghorab et al., 2014).

Leucine-Zipper and Sterile-α Motif Kinase Inhibition

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors of ZAK, a kinase involved in the regulation of cell growth and stress responses. These compounds have demonstrated potent inhibition of ZAK activity and therapeutic effects in models of cardiac hypertrophy (Chang et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,3,5,6-tetramethyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)23-11-17-9-18(12-21-10-17)19-6-7-22-24(19)5/h6-10,12,23H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHBRKTYBROXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)

![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)

![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)